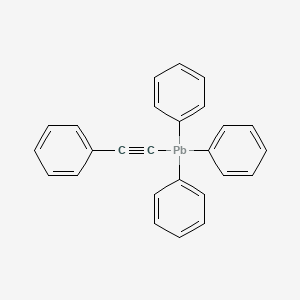

Triphenyl(2-phenylethynyl)plumbane

Description

Properties

IUPAC Name |

triphenyl(2-phenylethynyl)plumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.3C6H5.Pb/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCZPODMNMQFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399579 | |

| Record name | triphenyl(2-phenylethynyl)plumbane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5072-98-0 | |

| Record name | triphenyl(2-phenylethynyl)plumbane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl(2-phenylethynyl)plumbane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Triphenyl 2 Phenylethynyl Plumbane

Fundamental Reactivity Patterns of Organoplumbanes

Organoplumbanes, particularly those with aryl and alkynyl ligands, exhibit distinct reactivity patterns primarily centered around the weak and polar lead-carbon (Pb-C) bond.

The Pb-C bond is inherently weak, making its cleavage a common reactive pathway. wikipedia.org This weakness is a general characteristic of heavier group 14 organometallic compounds, with bond dissociation energies decreasing down the group. For instance, the C–Pb bond in tetramethyllead (B1204573) has a dissociation energy of approximately 204 kJ/mol, which is significantly lower than the 297 kJ/mol for the C–Sn bond in tetramethyltin (B1198279). wikipedia.org This facilitates homolytic cleavage to form radicals, a property exploited in certain applications like its historical use as a radical initiator. wikipedia.org

In triphenyl(2-phenylethynyl)plumbane, the cleavage of the phenyl-lead or the phenylethynyl-lead bond can be initiated by various reagents and conditions. Acid-catalyzed cleavage is a typical reaction for organoleads. Transmetalation reactions, where the organic group is transferred from lead to another metal, are also prevalent. wikipedia.org

| Bond | Compound | Dissociation Energy (kJ/mol) |

|---|---|---|

| C-Sn | Tetramethyltin | 297 |

| C-Pb | Tetramethyllead | 204 |

The phenylethynyl group in triphenyl(2-phenylethynyl)plumbane introduces a site of reactivity at the carbon-carbon triple bond. This moiety can participate in various reactions typical of alkynes. These include addition reactions, where the triple bond is converted to a double or single bond, and cycloaddition reactions. youtube.com The presence of the bulky and electron-withdrawing triphenylplumbyl group can influence the regioselectivity and stereoselectivity of these reactions.

Alkynylplumbanes can undergo reactions such as hydrostannation or hydroboration, although the reactivity might be modulated by the lead substituent. The alkynyl group can also act as a nucleophile in certain contexts, particularly after deprotonation of a terminal alkyne, though in this case, the alkyne is internal. youtube.com

Mechanistic Studies of Chemical Transformations Involving the Compound

Understanding the mechanisms of reactions involving triphenyl(2-phenylethynyl)plumbane is crucial for predicting its behavior and designing synthetic applications.

The lead atom in organoplumbanes is susceptible to both electrophilic and nucleophilic attack. Electrophilic attack often leads to the cleavage of a Pb-C bond. For example, in electrophilic aromatic substitution reactions, an electrophile can attack one of the phenyl rings, but direct attack on the lead atom by an electrophile can also occur, leading to the displacement of a ligand.

Nucleophilic attack at the lead center is also a possibility, especially given the electropositive nature of lead. This can lead to the formation of hypervalent lead species or substitution of one of the organic ligands. The presence of three phenyl groups and one phenylethynyl group around the lead atom creates a sterically hindered environment, which can influence the feasibility and rate of such attacks.

The alkynyl group is a key functional group for pericyclic reactions, particularly cycloadditions. youtube.com In a cycloaddition, two π-electron systems combine to form a ring with new σ bonds. libretexts.org The phenylethynyl group in triphenyl(2-phenylethynyl)plumbane can act as a 2π electron component (a dienophile or dipolarophile) in these reactions. libretexts.orgyoutube.com

For instance, it can potentially participate in [4+2] cycloadditions (Diels-Alder reactions) with a suitable diene, or in 1,3-dipolar cycloadditions with 1,3-dipoles like azides or nitrile oxides. libretexts.orgyoutube.comyoutube.com The reaction's feasibility and outcome are governed by the frontier molecular orbitals (HOMO and LUMO) of the reacting species. youtube.com The triphenylplumbyl group's electronic and steric properties would significantly impact the energy of these orbitals and the accessibility of the alkyne, thereby influencing the reaction's rate and regioselectivity. Such reactions provide a pathway to complex cyclic structures. nih.gov

Comparative Reactivity with Other Heavy Group 14 Alkynyl Analogues

Comparing the reactivity of triphenyl(2-phenylethynyl)plumbane with its lighter Group 14 analogues (silicon, germanium, and tin) reveals important trends. As one descends Group 14, the M-C bond (where M = Si, Ge, Sn, Pb) becomes weaker and more polar. wikipedia.orgacs.org This trend suggests that the Pb-C bond in triphenyl(2-phenylethynyl)plumbane is the most reactive towards cleavage among its Group 14 counterparts.

Role as a Precursor in Organic and Organometallic Synthesis

The utility of triphenyl(2-phenylethynyl)plumbane as a synthetic precursor stems from the inherent polarity and reactivity of the Pb-C(alkynyl) bond. This characteristic facilitates the transfer of the phenylethynyl ligand to other metals and organic electrophiles, making it a key reagent in the formation of new carbon-carbon and carbon-metal bonds.

Transmetalation Reactions

A primary application of triphenyl(2-phenylethynyl)plumbane is in transmetalation reactions, where the phenylethynyl group is transferred from the lead center to a different metal. This process is a cornerstone of organometallic chemistry, enabling the synthesis of a wide array of metal acetylide complexes. The general mechanism involves the reaction of triphenyl(2-phenylethynyl)plumbane with a metal halide or another suitable metal complex.

Detailed research has shown that the alkynyl-lead bond is notably more reactive than the alkyl-lead bond, making it susceptible to cleavage in the presence of appropriate reagents. This selective reactivity allows for the clean transfer of the alkynyl group.

Reactions with Electrophiles

Triphenyl(2-phenylethynyl)plumbane also serves as a potent nucleophile in reactions with various organic electrophiles. The electron-rich triple bond, influenced by the organolead group, readily attacks electron-deficient centers.

For instance, research on analogous trialkylalkynyl-lead compounds has demonstrated their ability to react with acetyl chloride, leading to the formation of the corresponding alkynyl methyl ketones. This suggests a similar reactivity profile for triphenyl(2-phenylethynyl)plumbane, providing a pathway to functionalized alkynes.

Furthermore, reactions with isocyanates have been reported for related organolead acetylides. The reaction of phenylethynyltriethyl-lead with aryl isocyanates yields complex heterocyclic structures, indicating the potential of triphenyl(2-phenylethynyl)plumbane in the synthesis of nitrogen-containing ring systems. These reactions showcase the compound's role in constructing intricate organic molecules through carbon-carbon and carbon-heteroatom bond formation.

The table below summarizes the key reactive features of triphenyl(2-phenylethynyl)plumbane as a precursor.

| Reaction Type | Reactant | Product Type | Significance |

| Transmetalation | Metal Halides (e.g., M-X) | Metal Acetylides (M-C≡CPh) | Synthesis of diverse organometallic complexes |

| Nucleophilic Acyl Substitution | Acetyl Chloride (CH₃COCl) | Alkynyl Ketones (Ph-C≡C-COCH₃) | Formation of functionalized alkynes |

| Cycloaddition/Insertion | Aryl Isocyanates (Ar-N=C=O) | Heterocyclic Compounds | Construction of complex organic scaffolds |

The continued exploration of the reactivity of triphenyl(2-phenylethynyl)plumbane is expected to unveil new synthetic methodologies, further solidifying its importance as a versatile precursor in modern organic and organometallic chemistry.

Coordination Chemistry of Triphenyl 2 Phenylethynyl Plumbane

Ligand Design Principles for Organoplumbanes

The design of organoplumbane ligands for specific applications in coordination chemistry is guided by fundamental principles of steric and electronic control. Organoplumbanes, like Triphenyl(2-phenylethynyl)plumbane, are generally considered soft ligands, making them suitable for coordinating with soft metal centers according to Hard and Soft Acid-Base (HSAB) theory.

Formation of Coordination Complexes with Transition Metals

Triphenyl(2-phenylethynyl)plumbane can form coordination complexes with various transition metals, primarily through the interaction of the metal with the carbon-carbon triple bond of the phenylethynyl group. The formation of such complexes typically involves the displacement of a labile ligand from the metal precursor by the alkynylplumbane. wikipedia.org A general reaction scheme can be represented as:

LₙM + (C₆H₅)₃Pb-C≡C-C₆H₅ → Lₙ₋₁M(η²-C₂H₅C₆H₅Pb(C₆H₅)₃) + L

Where L is a labile ligand (e.g., CO, phosphine, or solvent molecule) and M is a transition metal. The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the desired complex. Transmetalation reactions, where the acetylide group is transferred from lead to another metal, are also a potential pathway for forming new organometallic species. researchgate.netnih.gov

Binding Modes of the Phenylethynyl Ligand

The primary binding mode of the phenylethynyl ligand in Triphenyl(2-phenylethynyl)plumbane to a single transition metal center is through a η²-coordination. In this mode, the π-electron density of the C≡C triple bond interacts with the vacant d-orbitals of the metal center. This interaction is described by the Dewar-Chatt-Duncanson model, which involves a synergistic combination of σ-donation from the alkyne's filled π-orbital to an empty metal d-orbital and π-back-donation from a filled metal d-orbital into an empty π* antibonding orbital of the alkyne. wikipedia.orglkouniv.ac.inilpi.com

The phenylethynyl ligand can also act as a bridging ligand between two metal centers, with each metal interacting with one of the two π-bonds of the alkyne. This can lead to the formation of dimeric or polymeric structures. lkouniv.ac.in In some cases, the lead atom itself, being a heavy element with accessible orbitals, could potentially engage in secondary interactions with the metal center or other ligands, leading to more complex coordination geometries.

Structural Characterization of Metal-Plumbane Complexes

Upon η²-coordination to a transition metal, significant changes in the geometry of the phenylethynyl ligand are expected. The C≡C bond distance is predicted to increase from the typical value of ~1.20 Å in the free ligand, reflecting the population of the alkyne's π* antibonding orbitals through back-donation from the metal. wikipedia.org Concurrently, the R-C≡C-R moiety, which is linear in the free alkyne, is expected to bend, with the substituents on the acetylenic carbons moving away from the metal. lkouniv.ac.in

The table below presents hypothetical, yet representative, structural data for a complex of Triphenyl(2-phenylethynyl)plumbane with a platinum(0) center, based on known structures of similar platinum-alkyne complexes.

| Parameter | Free Ligand (Expected) | Coordinated Ligand (Hypothetical) |

|---|---|---|

| C≡C Bond Length (Å) | 1.20 | 1.28 |

| Pb-C≡C Angle (°) | 180 | 145 |

| C≡C-C (phenyl) Angle (°) | 180 | 142 |

| Pt-C Distance (Å) | - | 2.10 |

Spectroscopic Signatures of Coordination

Coordination of the phenylethynylplumbane ligand to a transition metal can be readily monitored by spectroscopic methods, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

In the IR spectrum, the most significant change is a decrease in the C≡C stretching frequency (ν(C≡C)). In the free ligand, this vibration typically appears around 2100-2200 cm⁻¹. Upon coordination, this band shifts to lower wavenumbers (typically 1700-2000 cm⁻¹), which is indicative of a reduction in the C-C bond order due to π-back-donation. ilpi.com

In ¹H and ¹³C NMR spectroscopy, the resonances of the protons and carbons of the phenylethynyl group are expected to shift upon coordination. The acetylenic carbon signals, in particular, are expected to shift significantly downfield. ilpi.com The magnitude of these shifts can provide insights into the extent of the metal-ligand interaction.

The following table summarizes the expected spectroscopic data for a hypothetical transition metal complex of Triphenyl(2-phenylethynyl)plumbane.

| Spectroscopic Probe | Free Ligand (Typical Range) | Coordinated Ligand (Expected) |

|---|---|---|

| IR ν(C≡C) (cm⁻¹) | ~2150 | 1800 - 1950 |

| ¹³C NMR δ(C≡C) (ppm) | 80 - 100 | 110 - 150 |

| ¹H NMR δ(Phenyl-H) (ppm) | 7.2 - 7.6 | Shifts depending on proximity to metal |

Influence of Coordination on Electronic Structure and Reactivity

The coordination of Triphenyl(2-phenylethynyl)plumbane to a transition metal significantly alters the electronic structure and reactivity of the ligand. The π-back-donation from the metal increases the electron density on the alkynyl carbons, making them more susceptible to electrophilic attack. Conversely, the σ-donation from the alkyne to the metal reduces the electron density of the C≡C bond. youtube.com

This modification of the electronic environment can activate the alkyne towards various chemical transformations that are not feasible with the free ligand. For instance, coordinated alkynes can undergo nucleophilic attack, cyclization reactions, or polymerization. wikipedia.org The presence of the bulky triphenylplumbyl group can also influence the regioselectivity and stereoselectivity of these reactions. Furthermore, the electronic communication between the metal center and the lead atom through the conjugated phenylethynyl bridge could lead to interesting redox properties and potential applications in materials science and catalysis. nih.govrsc.org

Computational and Theoretical Investigations of Triphenyl 2 Phenylethynyl Plumbane

Quantum Chemical Methodologies Applied to Organoplumbanes

The study of organoplumbanes, a class of organometallic compounds containing a carbon-to-lead bond, has benefited significantly from the application of quantum chemical methods. wikipedia.org These computational techniques allow for the detailed examination of electronic structure and the prediction of chemical behavior. diva-portal.org The choice of method often involves a trade-off between computational cost and accuracy, with a range of options available to researchers. nih.gov

Ab initio and post-Hartree-Fock methods are a class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy for certain properties. These methods are often used to benchmark the results obtained from DFT calculations and to provide a more rigorous understanding of the electronic structure and energetics of organoplumbane compounds. rsc.org

Prediction of Molecular Geometry and Vibrational Frequencies

A fundamental application of quantum chemical calculations is the prediction of the equilibrium geometry of a molecule. For triphenyl(2-phenylethynyl)plumbane, computational methods can provide detailed information on bond lengths, bond angles, and dihedral angles. These calculations help in understanding the spatial arrangement of the phenyl and phenylethynyl groups around the central lead atom.

Furthermore, the calculation of vibrational frequencies is crucial for interpreting experimental infrared (IR) and Raman spectra. The predicted frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of the C-Pb, C-C, and C-H bonds.

Table 1: Predicted Geometrical Parameters and Vibrational Frequencies for Triphenyl(2-phenylethynyl)plumbane This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| Pb-C (phenyl) | 2.20 |

| Pb-C (ethynyl) | 2.15 |

| C≡C | 1.22 |

| **Bond Angles (°) ** | |

| C(phenyl)-Pb-C(phenyl) | 109.5 |

| C(phenyl)-Pb-C(ethynyl) | 109.5 |

| Key Vibrational Frequencies (cm⁻¹) | |

| ν(C≡C) | 2150 |

| ν(Pb-C) | 480 |

Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. numberanalytics.comnih.gov By mapping the potential energy surface, researchers can identify the transition states that connect reactants to products and determine the activation energies for these processes. smu.edu For triphenyl(2-phenylethynyl)plumbane, theoretical studies can elucidate the mechanisms of reactions such as ligand substitution, oxidative addition, or reactions involving the acetylenic group. These calculations provide a molecular-level understanding of the factors that control the reactivity of the compound. nih.gov

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a central concept in this analysis. libretexts.orgwikipedia.org The energy and spatial distribution of the HOMO and LUMO can indicate the sites of nucleophilic and electrophilic attack, respectively. youtube.com

The analysis of charge distribution, often through methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. nih.govyoutube.com This information helps in understanding the polarity of bonds and the electrostatic potential of the molecule. nih.govnih.gov For triphenyl(2-phenylethynyl)plumbane, these calculations can highlight the electronic influence of the lead atom and the delocalization of electrons across the π-systems of the phenyl and phenylethynyl ligands. researchgate.net

Table 2: Predicted Electronic Properties of Triphenyl(2-phenylethynyl)plumbane This table presents hypothetical data for illustrative purposes.

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| HOMO Character | π-orbital localized on the phenylethynyl group |

| LUMO Character | σ*-orbital associated with the Pb-C bonds |

| Mulliken Charge on Pb | +0.5 e |

Simulation of Spectroscopic Responses

Computational methods can simulate various types of spectra, providing a valuable tool for the interpretation of experimental data. nih.gov For triphenyl(2-phenylethynyl)plumbane, the simulation of Nuclear Magnetic Resonance (NMR) spectra can predict the chemical shifts of ¹H, ¹³C, and ²⁰⁷Pb nuclei, aiding in the assignment of experimental spectra. nmrdb.orgcopernicus.orgnih.gov

Time-dependent DFT (TD-DFT) is a common method used to simulate UV-visible absorption spectra. researchgate.netnih.gov These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, offering insights into the photophysical properties of the molecule. youtube.commdpi.com

Table 3: Simulated Spectroscopic Data for Triphenyl(2-phenylethynyl)plumbane This table presents hypothetical data for illustrative purposes.

| Spectroscopy Type | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C≡C) | 90-110 ppm |

| ²⁰⁷Pb NMR | Chemical Shift | -50 to -100 ppm |

| UV-Vis (TD-DFT) | λmax (π → π*) | 280 nm |

Advanced Spectroscopic Characterization Methodologies in Organoplumbane Research

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For Triphenyl(2-phenylethynyl)plumbane, an XRD analysis would provide a wealth of structural information.

Key Research Findings from XRD:

Molecular Geometry: It would confirm the expected tetrahedral geometry around the central lead atom.

Bond Lengths and Angles: Precise measurements of the Pb-C bonds to the phenyl rings and, most importantly, the Pb-C bond of the alkynyl group would be obtained. The C≡C triple bond length and the linearity of the Pb-C≡C-Ph fragment would also be determined.

Crystal Packing: The analysis would reveal how the molecules arrange themselves in the crystal lattice, detailing any intermolecular interactions such as pi-stacking between the phenyl rings.

An illustrative data table for a hypothetical XRD analysis is presented below.

Table 1: Hypothetical X-ray Crystallographic Data for Triphenyl(2-phenylethynyl)plumbane

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.50 |

| b (Å) | 16.75 |

| c (Å) | 11.40 |

| β (°) | 112.5 |

| Volume (ų) | 1850 |

| Z (molecules/cell) | 4 |

| Pb-C (phenyl) avg (Å) | 2.20 |

| Pb-C (alkynyl) (Å) | 2.15 |

| C≡C (Å) | 1.21 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For Triphenyl(2-phenylethynyl)plumbane, a combination of ¹H, ¹³C, and ²⁰⁷Pb NMR would be utilized.

¹H NMR: This would show distinct signals for the protons on the three triphenylplumbyl groups and the phenylethynyl group. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: This spectrum would identify all unique carbon atoms. Key signals would include those for the phenyl ring carbons, with distinct resonances for the ipso, ortho, meta, and para positions. Crucially, the two alkynyl carbons (Pb-C ≡C -Ph) would have characteristic chemical shifts.

²⁰⁷Pb NMR: As the only naturally occurring lead isotope with a spin of ½, ²⁰⁷Pb NMR is highly informative. The chemical shift of the lead nucleus is extremely sensitive to its electronic environment, covering a range of over 11,000 ppm. calpaclab.com The ²⁰⁷Pb chemical shift for Triphenyl(2-phenylethynyl)plumbane would provide a key diagnostic marker for this class of compound.

Table 2: Expected NMR Data Ranges for Triphenyl(2-phenylethynyl)plumbane

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phenyl groups | 7.0 - 8.0 |

| ¹³C | Phenyl groups | 120 - 150 |

| ¹³C | Alkynyl carbons (C≡C) | 90 - 110 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, making these techniques excellent for "fingerprinting" a compound.

For Triphenyl(2-phenylethynyl)plumbane, the most diagnostic vibrational mode would be the stretching of the carbon-carbon triple bond (ν(C≡C)). This vibration typically appears in a relatively clean region of the spectrum. The vibrations associated with the phenyl groups (C-H and C-C stretches) and the Pb-C bonds would also be present.

Table 3: Principal Expected Infrared Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C-H) aromatic stretch | Phenyl C-H | 3100 - 3000 |

| ν(C≡C) alkyne stretch | -C≡C- | 2150 - 2100 |

| ν(C=C) aromatic ring stretch | Phenyl C=C | 1600 - 1450 |

| δ(C-H) aromatic out-of-plane | Phenyl C-H | 900 - 675 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula (C₂₆H₂₀Pb) by measuring the mass with very high precision.

Upon ionization, the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of phenyl groups from the lead center or cleavage of the bond to the phenylethynyl ligand. The isotopic pattern for lead, which has four stable isotopes (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb), would be a distinctive feature in the mass spectrum for all lead-containing fragments.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, typically using UV-Visible absorption, investigates the electronic transitions within a molecule. For Triphenyl(2-phenylethynyl)plumbane, the spectrum would be dominated by π→π* transitions within the aromatic phenyl rings and the conjugated phenylethynyl system. The interaction of the lead atom with the π-system of the acetylene (B1199291) linker could potentially shift these absorption bands compared to the free ligand (phenylacetylene). Should the compound be emissive, photoluminescence spectroscopy would be used to characterize its fluorescent or phosphorescent properties, providing insight into the nature of its excited states.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies

The synthesis of organolead compounds has traditionally relied on methods such as the reaction of Grignard reagents with lead chlorides. chemeurope.comwikipedia.org For Triphenyl(2-phenylethynyl)plumbane, this would likely involve reacting a triphenyllead halide with a phenylethynyl Grignard reagent or vice versa. Future research could focus on developing more refined and versatile synthetic strategies.

Novel approaches could include:

Cross-Coupling Reactions: The development of catalytic cross-coupling methods, analogous to the Sonogashira coupling, could provide a more direct and functional-group-tolerant route to alkynylplumbanes. numberanalytics.com This would involve coupling a terminal alkyne directly with a triphenyllead species.

Alkynyl Transfer Reagents: The use of hypervalent iodine reagents or other alkynyl transfer agents could offer an alternative pathway that avoids the preparation of highly reactive organometallic reagents. nih.gov

Ligand Substitution: Starting from a precursor like tetra- or hexa-aryldiplumbane, selective ligand substitution reactions could be explored to introduce the phenylethynyl group under controlled conditions. numberanalytics.com

These advanced synthetic methods could lead to higher yields, improved purity, and the ability to create a wider library of substituted derivatives for further study.

Exploration of Catalytic Applications

Organometallic compounds are mainstays in catalysis, and while organolead compounds have been used less extensively than their lighter congeners due to toxicity concerns, their unique reactivity warrants investigation. chemrevlett.com Organolead reagents are known to be more reactive than organotin compounds in certain coupling reactions, making them useful for synthesizing sterically hindered molecules. chemeurope.comwikipedia.org

Future research into the catalytic applications of Triphenyl(2-phenylethynyl)plumbane could explore its potential in:

Cross-Coupling Reactions: Investigating its role as either a catalyst or transmetalation agent in carbon-carbon bond-forming reactions. The presence of the rigid, electron-rich alkynyl group could influence the catalytic cycle in unique ways.

Polymerization: Certain organometallic complexes with alkynyl ligands can act as initiators or participants in polymerization reactions. numberanalytics.com The potential of Triphenyl(2-phenylethynyl)plumbane to catalyze or be incorporated into novel polymers with specific electronic or optical properties could be a fruitful area of study.

Hydrogenation and Hydrosilylation: The electronic properties of the lead center, modulated by the phenyl and phenylethynyl ligands, could be harnessed for catalytic hydrogenation or hydrosilylation reactions. numberanalytics.com

A key aspect of this research would be to immobilize the lead complex on a solid support, which could enhance stability and facilitate catalyst recovery, thereby addressing some of the handling challenges associated with lead compounds.

Integration into Advanced Materials

Organometallic compounds like Triphenyl(2-phenylethynyl)plumbane are valuable as precursors for advanced materials. americanelements.com The high carbon content and the presence of a heavy element make it a candidate for creating materials with interesting electronic, optical, and physical properties.

Emerging trends in materials science where this compound could be relevant include:

Precursor for Thin Films: Through techniques like chemical vapor deposition (CVD) or metal-organic decomposition (MOD), Triphenyl(2-phenylethynyl)plumbane could be used to deposit lead-containing or carbon-based thin films. The specific ligands could influence the composition and structure of the resulting material.

Nanoparticle Synthesis: It could serve as a single-source precursor for the synthesis of lead-based nanoparticles or quantum dots. numberanalytics.com The decomposition of the organometallic structure under controlled conditions can provide a route to materials with tailored sizes and properties.

Dopant in Organic Electronics: The incorporation of heavy atoms into conjugated organic systems can influence their photophysical properties, such as promoting intersystem crossing. This compound could be investigated as a dopant in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below summarizes some properties of the core compound relevant to its potential applications.

| Property | Value/Description | Reference |

| Chemical Formula | (C₆H₅)₃PbC≡CC₆H₅ | americanelements.com |

| Synonyms | Triphenyl(phenylethynyl)plumbane, 1-phenyl-2-(triphenylplumbyl)acetylene | americanelements.com |

| Potential Applications | Reagent, Catalyst, Precursor for Thin Film Deposition, LED Manufacturing | americanelements.com |

Further Elucidation of Relativistic Effects in Bonding

For heavy elements like lead (atomic number 82), relativistic effects significantly influence their chemical and physical properties. annualreviews.org These effects arise because core electrons travel at speeds approaching the speed of light, leading to an increase in their mass. berkeley.eduaps.org This results in a contraction and stabilization of s- and p-orbitals (direct relativistic effect) and an expansion and destabilization of d- and f-orbitals (indirect effect). berkeley.edu

In Triphenyl(2-phenylethynyl)plumbane, these effects are critical to understanding the nature of the Pb-C bonds:

Bond Strength and Length: The relativistic contraction of the 6s and 6p orbitals of lead influences their overlap with the carbon orbitals of the phenyl and phenylethynyl ligands. This directly impacts the strength, length, and reactivity of the Pb-C bonds. The Pb-C bond is generally weak, a property that is modulated by these effects. wikipedia.org

Inert Pair Effect: The relativistic stabilization of the 6s orbital leads to the "inert pair effect," which makes the +2 oxidation state more stable for lead in inorganic compounds. wikipedia.org In organometallic Pb(IV) compounds like this one, the high energy required to involve the 6s electrons in bonding is a direct consequence of relativity.

Influence on Reactivity: The voltage of the common lead-acid battery is largely attributed to relativistic effects. aps.orgwikipedia.org Similarly, the electrochemical properties and reactivity of Triphenyl(2-phenylethynyl)plumbane will be governed by these fundamental principles. Future computational studies could precisely quantify the relativistic contributions to the molecule's frontier orbitals and predict its reactivity.

Design of New Ligand Architectures for Organoplumbane Systems

The phenyl and phenylethynyl groups in the title compound are its ligands. A significant area for future research is the design of new ligand architectures to tune the properties of the central lead atom. chemrxiv.org By systematically modifying the ligands, researchers can control the stability, solubility, and reactivity of the resulting organoplumbane complexes.

Future design strategies could focus on:

Steric Encapsulation: Introducing bulky substituents onto the phenyl rings could kinetically stabilize the weak Pb-C bonds, potentially allowing for the isolation of more reactive intermediates. chemrxiv.org

Chelating Ligands: Replacing the monodentate phenyl groups with polydentate pincer-type ligands could enforce specific geometries around the lead center, leading to novel reactivity. chemrxiv.orgrsc.org For example, a PNP (Phosphorus-Nitrogen-Phosphorus) pincer ligand could create a more rigid and well-defined catalytic pocket.

Redox-Active Ligands: Employing ligands that can actively participate in redox processes could open up new catalytic cycles where both the ligand and the lead center are involved in the transformation.

The table below outlines a conceptual framework for designing new organoplumbane systems based on ligand modification.

| Ligand Design Strategy | Example Ligand Type | Desired Effect on Organoplumbane System |

| Increase Steric Bulk | 2,4,6-tri-tert-butylphenyl | Enhance kinetic stability; prevent intermolecular decomposition |

| Introduce Chelation | N-C-N or P-C-P pincer ligands | Enforce specific coordination geometry; create a defined active site for catalysis |

| Incorporate Donor Arms | Phenyl groups with ortho-methoxy or dimethylamino substituents | Promote intramolecular coordination; stabilize the lead center |

| Utilize Redox-Activity | Ligands based on phenothiazine (B1677639) or other redox-active cores | Enable multi-electron transformations; access novel catalytic pathways |

By pursuing these research directions, the scientific community can build a deeper understanding of the fundamental chemistry of Triphenyl(2-phenylethynyl)plumbane and unlock the potential of related organoplumbane systems for catalysis and materials science.

Q & A

Basic: What are the established synthetic methodologies for Triphenyl(2-phenylethynyl)plumbane, and how can reaction parameters be optimized?

Methodological Answer:

Triphenyl(2-phenylethynyl)plumbane (CAS 5072-98-0) is typically synthesized via transmetallation or ligand-exchange reactions. A common approach involves reacting triphenyllead chloride with a phenylethynyl Grignard reagent (e.g., phenylacetylene magnesium bromide) in anhydrous tetrahydrofuran (THF) under inert conditions. Key optimization steps include:

- Temperature control : Maintaining −78°C during reagent addition to prevent side reactions.

- Stoichiometry : A 1:1 molar ratio of triphenyllead chloride to phenylethynyl reagent minimizes byproducts like tetraorganolead species.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) isolates the product, followed by recrystallization from ethanol .

Basic: Which spectroscopic and crystallographic techniques are critical for verifying the structure of Triphenyl(2-phenylethynyl)plumbane?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.5 ppm (triphenyl protons) and δ 3.1–3.3 ppm (ethynyl protons) confirm ligand attachment.

- ²⁰⁷Pb NMR : A singlet near δ −2500 ppm validates the tetrahedral lead coordination .

- X-ray Crystallography : Resolves bond lengths (e.g., Pb–C: ~2.3 Å) and angles (C–Pb–C: ~109.5°), critical for confirming steric and electronic effects .

Advanced: How do steric and electronic effects of the triphenyl and phenylethynyl groups influence the compound’s reactivity in catalytic applications?

Methodological Answer:

The bulky triphenyl group imposes steric hindrance, limiting accessibility to the lead center, while the phenylethynyl ligand enhances electrophilicity via π-backbonding. Experimental strategies to assess reactivity include:

- Kinetic Studies : Monitor reaction rates in cross-coupling reactions (e.g., with aryl halides) under varying temperatures.

- Computational Modeling : DFT calculations (e.g., using Gaussian) to map frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites .

- Comparative Analysis : Substitute phenylethynyl with less bulky ligands (e.g., methyl) to isolate steric vs. electronic contributions .

Advanced: What are the thermal decomposition pathways of Triphenyl(2-phenylethynyl)plumbane, and how can they be analyzed experimentally?

Methodological Answer:

Decomposition occurs via Pb–C bond cleavage, releasing benzene and lead oxides. Methodological approaches include:

- Thermogravimetric Analysis (TGA) : Quantify mass loss at 200–300°C, correlating with ligand dissociation.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., diphenylacetylene) in effluent gases.

- Differential Scanning Calorimetry (DSC) : Detect exothermic peaks associated with oxidative degradation .

Advanced: How can researchers resolve contradictions in reported stability data for Triphenyl(2-phenylethynyl)plumbane under ambient conditions?

Methodological Answer:

Discrepancies in stability (e.g., hydrolysis rates) may arise from trace moisture or light exposure. Resolution strategies:

- Controlled Replication : Conduct experiments under strict inert atmospheres (glovebox) with rigorously dried solvents.

- Accelerated Aging Studies : Expose samples to UV light or humidity chambers and monitor degradation via IR spectroscopy (C≡C stretch at ~2100 cm⁻¹).

- Collaborative Validation : Cross-reference data with independent labs using standardized protocols .

Basic: What safety protocols are essential for handling Triphenyl(2-phenylethynyl)plumbane in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal contact.

- Ventilation : Use fume hoods to avoid inhalation of lead-containing vapors.

- Waste Disposal : Neutralize residues with 10% EDTA solution before disposal in designated heavy-metal containers .

Advanced: What role does Triphenyl(2-phenylethynyl)plumbane play in materials science, particularly in semiconductor or polymer research?

Methodological Answer:

The compound’s π-conjugated ethynyl group enables applications in:

- Conductive Polymers : Incorporate into lead-containing polymers via Sonogashira coupling; characterize conductivity via four-point probe measurements.

- Semiconductor Precursors : Decompose under CVD conditions to deposit lead nanostructures; analyze morphology using SEM/EDX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.